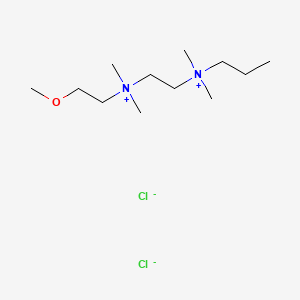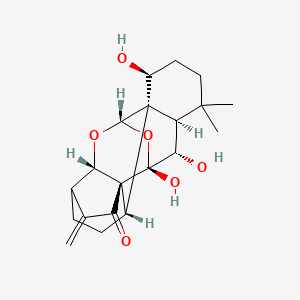
炔丙基-PEG4-胺
描述
Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
Propargyl-PEG4-amine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular weight is 231.29 and its molecular formula is C11H21NO4 .Chemical Reactions Analysis
The amine functional group of Propargyl-PEG4-amine is known for its ability to react with various reactive groups, such as carboxylic acids, isocyanates, and aldehydes . This allows for the development of a wide range of functionalized PEG derivatives.Physical And Chemical Properties Analysis
Propargyl-PEG4-amine appears as a liquid that is colorless to light yellow . It has a molecular weight of 231.29 and a molecular formula of C11H21NO4 . It is soluble in DMSO .科学研究应用
炔丙基胺的制备
炔丙基-PEG4-胺用于通过A3和KA2偶联三组分反应与芳香醛或酮,炔烃和胺合成炔丙基胺 {svg_1}. 这种方法对环境友好,效率高,适用于多种底物 {svg_2}.
2. 杂双官能聚(乙二醇)的合成 炔丙基-PEG4-胺用于合成具有羟基,羧基,巯基或酰肼末端基团的炔丙基末端杂双官能聚(乙二醇)(PEG)衍生物 {svg_3}. 这些PEG衍生物在开发用于各种生物医学应用的PEG基生物偶联物方面具有潜在的应用 {svg_4}.
PROTAC连接体
炔丙基-PEG4-胺是一种基于PEG的PROTAC连接体,可用于合成PROTAC {svg_5}. PROTAC是一类药物,通过降解细胞中致病蛋白来起作用 {svg_6}.
点击化学试剂
炔丙基-PEG4-胺含有炔基,可以与含有叠氮基的分子进行铜催化的叠氮-炔环加成反应(CuAAc) {svg_7}. 这使其成为点击化学中有用的试剂,点击化学是一种广泛应用于药物发现和材料科学的化学合成类型 {svg_8}.
手性荧光大环化合物的合成
炔丙基-PEG4-胺可用于通过碳水化合物连接的氨基酸的炔丙基酰胺的1,3-偶极环加成反应合成手性荧光大环化合物 {svg_9}. 这些大环化合物在超分子化学领域具有潜在的应用 {svg_10}.
有机反应催化剂
炔丙基-PEG4-胺可以在各种有机反应中充当催化剂,包括氧化转化,C–C键形成反应和交叉偶联反应 {svg_11}. 这使其成为有机化学领域中宝贵的工具 {svg_12}.
作用机制
Target of Action
Propargyl-PEG4-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Propargyl-PEG4-amine are proteins that are marked for degradation by the PROTACs it helps form .
Mode of Action
Propargyl-PEG4-amine contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a key step in the formation of PROTACs . The resulting PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG4-amine are those involved in protein degradation . By facilitating the formation of PROTACs, Propargyl-PEG4-amine indirectly influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects include the degradation of specific target proteins, which can have various effects depending on the functions of these proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The primary result of the action of Propargyl-PEG4-amine is the formation of PROTACs that can selectively degrade specific proteins within cells . The degradation of these proteins can influence various cellular processes, depending on the roles of the target proteins .
Action Environment
The action of Propargyl-PEG4-amine, like many other chemical reactions, can be influenced by various environmental factors. As a PEG-based compound, it is expected to have good stability .
安全和危害
未来方向
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylamines, including Propargyl-PEG4-amine, will continue to be an area of active research in the future.
生化分析
Biochemical Properties
Propargyl-PEG4-amine plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The amine group of Propargyl-PEG4-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). The propargyl group can react with azide-bearing compounds or biomolecules via CuAAC to yield a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of proteins, enzymes, and other biomolecules. Propargyl-PEG4-amine is often used to label proteins and peptides, facilitating their detection and analysis in various biochemical assays.
Cellular Effects
Propargyl-PEG4-amine influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently attaching to target proteins and altering their function. For example, Propargyl-PEG4-amine can be used to label and track specific proteins within cells, providing insights into their localization and interactions. Additionally, the modification of enzymes with Propargyl-PEG4-amine can impact their catalytic activity, leading to changes in metabolic pathways and cellular functions .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG4-amine involves its ability to form covalent bonds with target biomolecules through click chemistry. The propargyl group of Propargyl-PEG4-amine reacts with azide groups on biomolecules in the presence of a copper catalyst, forming a stable triazole linkage. This covalent modification can alter the structure and function of the target biomolecule, leading to changes in its activity and interactions. For example, the modification of enzymes with Propargyl-PEG4-amine can result in enzyme inhibition or activation, depending on the site of modification and the nature of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG4-amine can change over time due to its stability and degradation. Propargyl-PEG4-amine is generally stable under standard laboratory conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that Propargyl-PEG4-amine can have lasting effects on cellular function, particularly when used to modify key regulatory proteins and enzymes. These modifications can lead to sustained changes in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of Propargyl-PEG4-amine in animal models vary with different dosages. At low doses, Propargyl-PEG4-amine can effectively label and modify target biomolecules without causing significant toxicity. At higher doses, Propargyl-PEG4-amine may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects of Propargyl-PEG4-amine become more pronounced, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
Propargyl-PEG4-amine is involved in various metabolic pathways through its interactions with enzymes and other biomolecules. The modification of enzymes with Propargyl-PEG4-amine can alter their catalytic activity, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of key metabolic enzymes by Propargyl-PEG4-amine can result in the accumulation or depletion of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Propargyl-PEG4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Propargyl-PEG4-amine, affecting its activity and function. For example, Propargyl-PEG4-amine may be transported into specific cellular compartments or organelles, where it can modify target biomolecules and exert its effects .
Subcellular Localization
The subcellular localization of Propargyl-PEG4-amine is determined by its interactions with targeting signals and post-translational modifications. Propargyl-PEG4-amine can be directed to specific compartments or organelles within the cell, where it can modify target proteins and enzymes. This localization is crucial for its activity, as it allows Propargyl-PEG4-amine to exert its effects in specific cellular contexts. For example, the modification of mitochondrial proteins by Propargyl-PEG4-amine can impact mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPAHLHHBCWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013921-36-2 | |
| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)